

Analytical Parameters for Ethacridine Lactate

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Compound Focus: Ethacridine

CAS No.: 442-16-0

Cat. No.: S527491

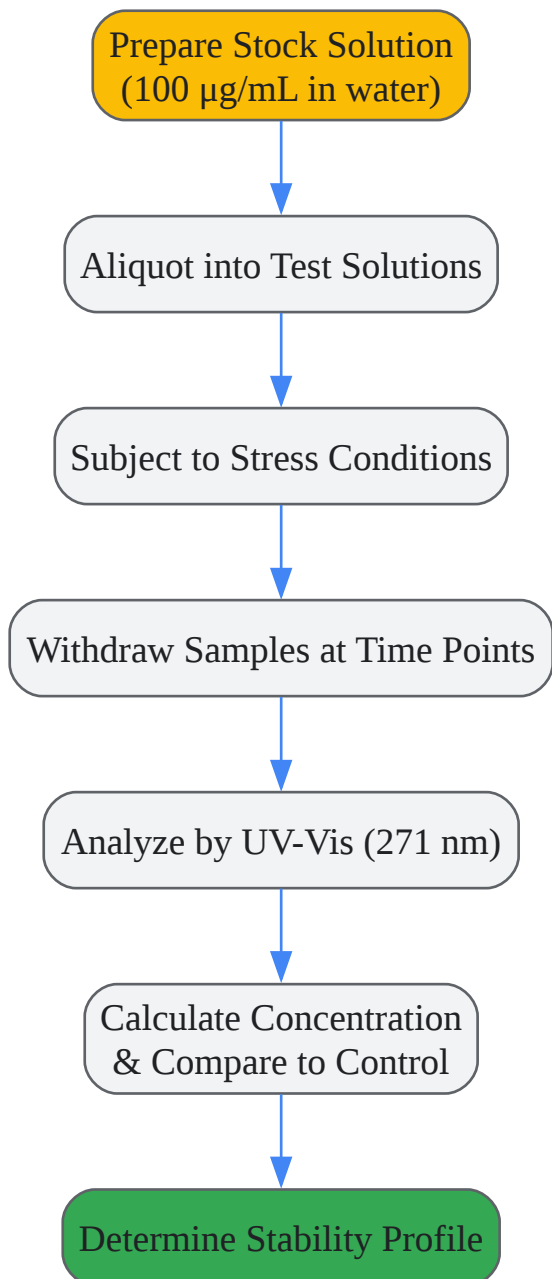
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The table below summarizes key parameters for a validated UV spectrophotometric method, which can serve as a foundation for your stability-indicating assays [1].

Parameter	Specification / Value
Detection Method	UV Spectrophotometry
λ_{max} (Detection Wavelength)	271 nm
Solvent	Double distilled water
Linearity Range	2 - 12 $\mu\text{g/mL}$
Regression Equation	$Y = 0.016795X + 0.00768$ ($R^2 = 0.998$)
Molar Absorptivity	$59.781 \times 10^3 \text{ L/mol}\cdot\text{cm}$
Limit of Detection (LOD)	0.11 μg
Limit of Quantitation (LOQ)	0.43 μg

Experimental Protocol for Stability Assessment

You can adapt the following workflow to design forced degradation and stability studies for **ethacridine** lactate solutions. This diagram outlines the core experimental process:



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Here is a detailed methodology based on the published analytical procedure [1]:

- **Stock Solution Preparation:** Accurately weigh 10 mg of **ethacridine** lactate and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with double-distilled water to achieve a final concentration of 100 µg/mL. This stock solution can be stored at 4°C [1].

- **Calibration Curve:** Prepare a series of standard solutions from the stock by dilution to concentrations within the 2-12 µg/mL range. Measure their absorbance at 271 nm and plot a calibration curve of absorbance versus concentration [1].
- **Forced Degradation Studies:** To understand the stability of the drug under various conditions, prepare sample solutions and subject them to different stress factors.
 - **Acidic & Basic Stress:** Adjust the pH of solutions using HCl or NaOH and incubate at elevated temperatures (e.g., 40-60°C).
 - **Oxidative Stress:** Introduce hydrogen peroxide (e.g., 0.1-3%) to the solution.
 - **Thermal Stress:** Expose solutions to high temperatures (e.g., 40-80°C) and direct light.
 - **Monitor Degradation:** After predetermined time intervals, analyze the stressed samples. A significant drop in the peak area of **ethacridine** lactate at 271 nm or the appearance of new peaks in chromatographic methods (like HPLC) indicates degradation [2].
- **Solution Stability Protocol:** To assess stability under storage conditions:
 - Prepare the desired working solution and store it under specific conditions (e.g., room temperature, 4°C, protected from/unprotected from light).
 - Withdraw aliquots at set time points (e.g., 0, 1, 3, 7, 14, 30 days).
 - Dilute the aliquots to a concentration within the linear range (e.g., 6 µg/mL) and measure absorbance.
 - Calculate the concentration using the regression equation and compare it to the concentration at time zero. A recovery of 90-110% is often used as an indicator of acceptable stability.

Key Technical Notes & Troubleshooting

- **Solution Handling:** Research on removing **ethacridine** lactate from water suggests it can be adsorbed by certain biological and composite materials [3]. Be mindful of the containers and filters used; low-adsorption materials are recommended.
- **Method Validation:** For formal stability studies, the analytical method must be validated. The cited UV method has been validated for precision, accuracy, and specificity, showing no interference from common excipients [1].
- **Beyond UV Spectroscopy:** While UV is an excellent starting point, for comprehensive stability studies, a chromatographic method like HPLC is preferable as it can separate and quantify the parent drug from its degradation products. You may need to develop or adapt an existing HPLC method [1].

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References

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